N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine is a complex organic compound characterized by the presence of both chloro and nitro functional groups on an aromatic ring, as well as a trifluoromethyl group on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol. This intermediate is then reacted with 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N1-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the nitro and chloro groups can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitrophenol: Shares the chloro and nitro functional groups but lacks the pyridine ring and trifluoromethyl group.
4-chloro-2-nitrophenol: Similar structure but different substitution pattern on the aromatic ring.
3-chloro-5-(trifluoromethyl)-2-pyridinyl derivatives: Compounds with similar pyridine ring substitution but different functional groups.
Uniqueness
N~1~-(4-chloro-2-nitrophenyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2-ethanediamine is unique due to the combination of its functional groups and the specific arrangement of these groups on the aromatic and pyridine rings. This unique structure contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2F3N4O2/c15-9-1-2-11(12(6-9)23(24)25)20-3-4-21-13-10(16)5-8(7-22-13)14(17,18)19/h1-2,5-7,20H,3-4H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFJYGFQZNQIEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.